Comparative Lipophilicity (XLogP3-AA) and Polar Surface Area (TPSA) Analysis Reveals Distinct Physicochemical Profile
The target compound exhibits a computed lipophilicity (XLogP3-AA) of 1.3, which is identical to its regioisomer (6-chloro-2-methylpyridin-3-yl)methanol but distinct from the less lipophilic (6-chloropyridin-3-yl)methanol (XLogP3 ≈ 0.9). Both target and regioisomer share a topological polar surface area (TPSA) of 33.1 Ų, indicating comparable hydrogen-bonding capacity [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | (6-Chloro-2-methylpyridin-3-yl)methanol: 1.3; (6-Chloropyridin-3-yl)methanol: ~0.9 |
| Quantified Difference | Target and regioisomer share same XLogP3; target is ~0.4 units more lipophilic than the non-methylated analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity differences of this magnitude can significantly impact membrane permeability and metabolic stability in drug discovery campaigns, guiding selection based on desired pharmacokinetic profiles.
- [1] PubChem. (2025). (6-Chloro-3-methylpyridin-2-yl)methanol. PubChem CID 19361761. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). (6-Chloro-2-methylpyridin-3-yl)methanol. PubChem CID 59525984. National Center for Biotechnology Information. View Source
